![molecular formula C18H25NO3 B2417861 N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide CAS No. 2411294-83-0](/img/structure/B2417861.png)
N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide, also known as EHP-101, is a novel synthetic compound that has gained attention for its potential therapeutic applications in various neurological disorders. EHP-101 is a cannabinoid receptor type 2 (CB2) agonist, which means it binds to and activates CB2 receptors in the body.
Aplicaciones Científicas De Investigación
N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide has shown potential therapeutic applications in various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury. Research has shown that CB2 receptors play a crucial role in modulating inflammation and immune responses in the central nervous system, making them a promising target for the treatment of neurological disorders. This compound has been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis and traumatic brain injury, and to alleviate neuropathic pain in rats.
Mecanismo De Acción
N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide binds to CB2 receptors in the body, which are primarily expressed on immune cells and glial cells in the central nervous system. Activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and oxidative stress. This compound has also been shown to modulate the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis and traumatic brain injury, and to alleviate neuropathic pain in rats. This compound has also been shown to modulate the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite. This compound has a good safety profile and does not produce the psychoactive effects associated with THC, the primary psychoactive component of cannabis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide has several advantages for lab experiments, including its high purity and yield, its specificity for CB2 receptors, and its potential therapeutic applications in various neurological disorders. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide. One potential direction is to investigate its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Further research is also needed to fully understand its mechanism of action and to identify potential off-target effects. Overall, this compound has shown promising potential as a therapeutic agent for various neurological disorders, and further research is needed to fully explore its therapeutic applications.
Conclusion:
In conclusion, this compound is a novel synthetic compound that has gained attention for its potential therapeutic applications in various neurological disorders. Its synthesis method has been optimized to achieve a high yield of this compound with high purity, making it suitable for further research and development. This compound binds to CB2 receptors in the body, leading to a reduction in inflammation and oxidative stress, and has shown potential therapeutic applications in multiple sclerosis, neuropathic pain, and traumatic brain injury. This compound has several advantages for lab experiments, including its specificity for CB2 receptors and potential therapeutic applications, but also has some limitations, including its limited solubility and potential for off-target effects. Future research directions include investigating its therapeutic potential in other neurological disorders, optimizing its pharmacokinetic properties, and further understanding its mechanism of action.
Métodos De Síntesis
The synthesis of N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide involves the reaction of 2-ethoxybenzylamine with cyclopentanone in the presence of a base, followed by the addition of prop-2-enoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to achieve a high yield of this compound with high purity, making it suitable for further research and development.
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-17(20)19(14-18(21)11-7-8-12-18)13-15-9-5-6-10-16(15)22-4-2/h3,5-6,9-10,21H,1,4,7-8,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQIQRRCNKMZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CC2(CCCC2)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)
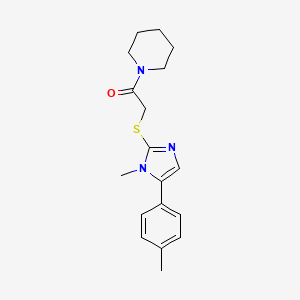
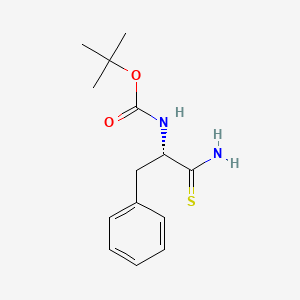
![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)
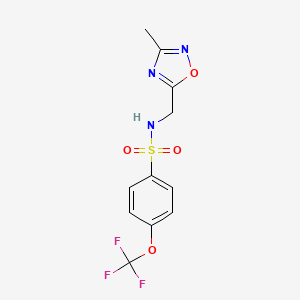

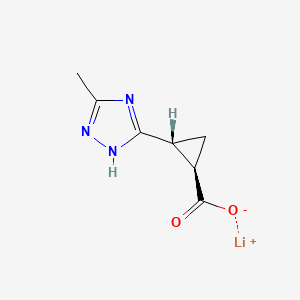
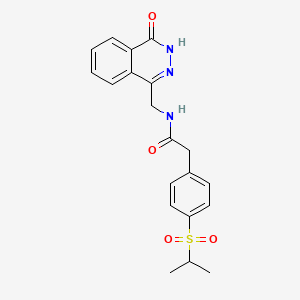
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2417793.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2417795.png)
![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)
